R-(+)-Salsolinol hydrochloride R-(+)-Salsolinol hydrochloride
Brand Name: Vulcanchem
CAS No.: 57916-12-8
VCID: VC17122701
InChI: InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

R-(+)-Salsolinol hydrochloride

CAS No.: 57916-12-8

Cat. No.: VC17122701

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

R-(+)-Salsolinol hydrochloride - 57916-12-8

Specification

CAS No. 57916-12-8
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1
Standard InChI Key WSVCGYSRZYNJMC-FYZOBXCZSA-N
Isomeric SMILES C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl
Canonical SMILES CC1C2=CC(=C(C=C2CCN1)O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

R-(+)-Salsolinol hydrochloride (C₁₀H₁₃NO₂·HCl) is the hydrochloride salt of the R-enantiomer of salsolinol, a 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. Its molecular weight is 215.67 g/mol, with a defined stereocenter at the C1 position . The R-configuration confers distinct biological activity compared to the S-enantiomer, which is absent in human tissues . The catechol moiety (6,7-dihydroxy groups) and tetrahydroisoquinoline backbone are critical for its redox activity and receptor interactions .

Table 1: Molecular Properties of R-(+)-Salsolinol Hydrochloride

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂·HCl
Molecular Weight215.67 g/mol
StereochemistryR-configuration at C1
Optical ActivityDextrorotatory (+)
SMILESCl.CC1NCCC2=CC(O)=C(O)C=C12

Synthesis and Endogenous Formation

R-(+)-Salsolinol is biosynthesized via three pathways:

  • Pictet–Spengler Condensation: Nonenzymatic reaction between dopamine and aldehydes (e.g., acetaldehyde), producing racemic salsolinol .

  • Enzymatic Decarboxylation: Conversion of 1-carboxyl-tetrahydroisoquinoline (from dopamine and pyruvate) to (R)-salsolinol .

  • Ethanol-Mediated Synthesis: Elevated acetaldehyde post-ethanol intake selectively forms (R)-salsolinol .

Endogenous levels are detected in cerebrospinal fluid (CSF) and brain tissues, with concentrations ranging from 0.1–10 nM under physiological conditions .

Neurobiological Effects: Dual Mechanisms of Action

Neuroprotective Properties

In vitro studies using SH-SY5Y dopaminergic neurons reveal R-(+)-salsolinol’s antioxidant effects:

  • ROS Scavenging: At 50–250 μM, it reduces H₂O₂-induced ROS levels to baseline (p < 0.001) .

  • Anti-Apoptotic Activity: Suppresses caspase-3/7 activation by 300 μM H₂O₂ (p < 0.001) and 100 μM 6-hydroxydopamine (6-OHDA) (p < 0.01) .

  • Membrane Stabilization: Decreases lactate dehydrogenase (LDH) release in 6-OHDA-damaged cells (p < 0.05) .

Table 2: In Vitro Neuroprotective Effects of R-(+)-Salsolinol Hydrochloride

AssayConditionEffect SizeSignificanceSource
ROS Level500 μM H₂O₂ + 250 μM SALReduction to controlp < 0.001
Caspase-3/7 Activity300 μM H₂O₂ + 250 μM SAL65% reductionp < 0.001
LDH Release50 μM 6-OHDA + 100 μM SAL40% reductionp < 0.05

Neurotoxic Mechanisms

Paradoxically, higher concentrations (>500 μM) or prolonged exposure induce toxicity:

  • Mitochondrial Dysfunction: Inhibits Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), reducing ATP synthesis .

  • Pro-Apoptotic Signaling: Increases Bax/Bcl-2 ratio and depletes glutathione, promoting neuronal apoptosis .

  • Inflammation: Chronic exposure elevates TNF-α and CRP in rodent models, though acute administration shows no significant change .

Role in Neurodegenerative Diseases

Alcohol-Related Neurotoxicity

Ethanol metabolism increases acetaldehyde, driving R-(+)-salsolinol synthesis. Chronic alcohol use correlates with nigrostriatal degeneration, potentially exacerbating PD risk .

Pharmacological and Therapeutic Considerations

Challenges in Clinical Translation

  • Dose-Dependent Effects: Neuroprotection occurs at 50–250 μM, while toxicity dominates at >500 μM .

  • Blood-Brain Barrier (BBB) Penetration: Low molecular weight favors BBB crossing, but rapid methylation by COMT limits bioavailability .

Table 3: Comparative Neuroactivity of Salsolinol Enantiomers

PropertyR-(+)-SalsolinolS-(-)-Salsolinol
Endogenous PresenceDetected in CSF, brainAbsent in humans
Neuroprotection↑ ROS scavenging, ↓ apoptosisNot studied
NeurotoxicityMitochondrial inhibitionNo data

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator